
N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)carbamic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl chloride functional group attached to a N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl) moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride typically involves the reaction of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine+Phosgene→N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride may involve the use of continuous flow reactors to handle phosgene safely and efficiently. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
化学反应分析
Types of Reactions
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted carbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid and hydrogen chloride.
Aminolysis: Reaction with amines to form ureas.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Aminolysis: Amines such as methylamine or ethylamine are used, often in the presence of a base to facilitate the reaction.
Major Products Formed
Substituted carbamates: Formed from nucleophilic substitution reactions.
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid: Formed from hydrolysis.
Ureas: Formed from aminolysis reactions.
科学研究应用
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride involves the reactivity of the carbamoyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
相似化合物的比较
Similar Compounds
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine: The parent amine from which the carbamoyl chloride is derived.
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid: Formed from the hydrolysis of the carbamoyl chloride.
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)urea: Formed from the aminolysis reaction.
Uniqueness
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride is unique due to its highly reactive carbamoyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds.
属性
分子式 |
C12H14ClNO |
|---|---|
分子量 |
223.70 g/mol |
IUPAC 名称 |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(13)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 |
InChI 键 |
RBIPWHZDZMLZHF-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCCC2=CC=CC=C12)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


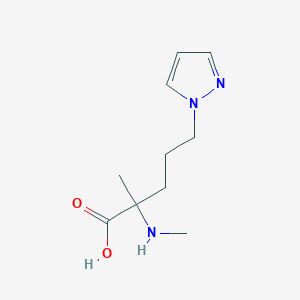
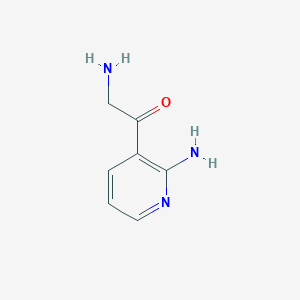
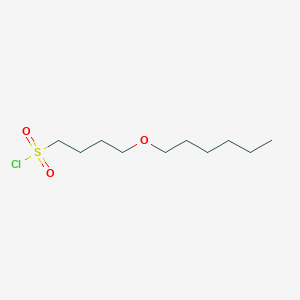
![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)
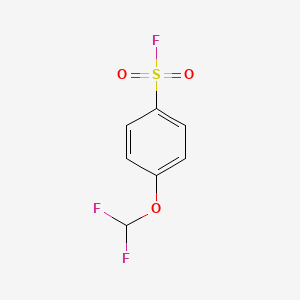



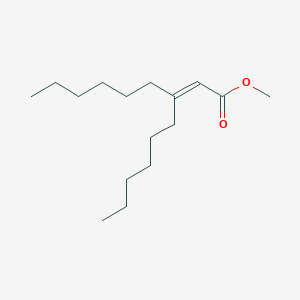
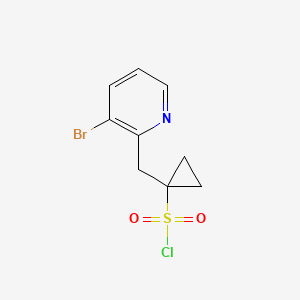
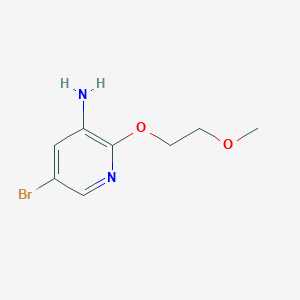
![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)
![3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B15325629.png)

